4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid
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Description
4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid (ECQTMAB) is a compound that has been studied for its potential applications in scientific research, particularly in the field of biochemistry. ECQTMAB is a carboxylic acid with a quinoline ring, a trifluoromethyl group, and an amino group. It has a molecular weight of 439.45 g/mol, and its chemical formula is C20H16F3N3O3. ECQTMAB has been studied for its possible use in various laboratory experiments due to its unique properties, and its potential applications in research have been explored.
Scientific Research Applications
Antimicrobial Agent Synthesis
4-((3-(Ethoxycarbonyl)-7-(trifluoromethyl)quinolin-4-yl)amino)benzoic acid derivatives have been studied for their potential as antimicrobial agents. Specifically, novel pyrazolo[3,4-d]pyrimidine derivatives, related to this compound, have shown promising antibacterial and antifungal activity (Holla et al., 2006).
Synthesis of Pyrroloquinoline Derivatives
This compound has been utilized in the synthesis of pyrrolo[2,3-c]quinoline derivatives. These derivatives were synthesized via a facile method, highlighting the versatility of this compound in chemical synthesis (Molina et al., 1993).
Antibacterial Activity
A study on optically pure α-amino acid functionalized quinolone derivatives, related to this compound, showed promising antibacterial activity against various bacterial strains, highlighting its potential use in developing new antibacterial agents (Lingaiah et al., 2012).
Pharmacological Evaluation as LTD4-Antagonists
Compounds structurally similar to this compound have been synthesized and evaluated for their potential as leukotriene D4 (LTD4) antagonists. These studies indicate potential applications in treating asthma (Ballart et al., 2000).
Fluorescence Sensing of Biological Zn(II)
The compound and its derivatives have been explored for their use in fluorescence-based sensing of biological Zinc (Zn(II)), which is crucial for understanding zinc's role in biological systems (Nolan et al., 2005).
Synthesis of 7-Amino-3-(4-aminophenyl)quinoline
This compound has also been involved in the synthesis of 7-amino-3-(4-aminophenyl)quinoline, which has applications in the development of dyes and pigments, showcasing the compound's utility in material science applications (Krishnan et al., 1986).
Anticonvulsant Agents
Derivatives of this compound have been synthesized and evaluated for their potential as anticonvulsant agents, demonstrating its application in the development of new pharmaceutical compounds for treating seizures (Pawar et al., 2011).
properties
IUPAC Name |
4-[[3-ethoxycarbonyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-2-29-19(28)15-10-24-16-9-12(20(21,22)23)5-8-14(16)17(15)25-13-6-3-11(4-7-13)18(26)27/h3-10H,2H2,1H3,(H,24,25)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDNQSAIPZEXHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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